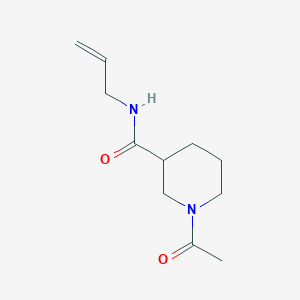
1-acetyl-N-prop-2-enylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-86929 is a piperidine derivative that was first synthesized by scientists at Abbott Laboratories in the early 1990s. It was initially developed as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. However, the compound has since been found to have a wide range of potential therapeutic applications, including as an analgesic, an antidepressant, and a treatment for addiction.
Applications De Recherche Scientifique
A-86929 has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for Parkinson's disease. Studies have shown that A-86929 can increase dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease.
In addition to its potential as a treatment for Parkinson's disease, A-86929 has also been found to have potential therapeutic applications in other areas. For example, studies have shown that the compound has analgesic properties and may be useful in the treatment of chronic pain. It has also been found to have antidepressant effects and may be useful in the treatment of depression.
Mécanisme D'action
The mechanism of action of A-86929 is not fully understood, but it is believed to act as a dopamine agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the compound's therapeutic effects.
Biochemical and physiological effects:
A-86929 has been found to have a wide range of biochemical and physiological effects. As mentioned earlier, it increases dopamine release in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been found to have analgesic properties and may be useful in the treatment of chronic pain. In addition, it has been found to have antidepressant effects and may be useful in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of A-86929 is that it is a well-characterized compound that has been extensively studied. This means that there is a wealth of information available about its properties and potential therapeutic applications. In addition, the compound is relatively easy to synthesize, which makes it readily available for laboratory experiments.
One of the limitations of A-86929 is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on A-86929. One area of research is the development of more potent and selective dopamine agonists. This may lead to the development of more effective treatments for Parkinson's disease and other neurological disorders.
Another area of research is the development of new analogs of A-86929 with different pharmacological properties. For example, analogs that are more selective for specific dopamine receptors may have different therapeutic applications than the parent compound.
Finally, there is a need for further research on the safety and efficacy of A-86929 in humans. This will require the conduct of clinical trials to determine the optimal dosage, safety profile, and potential side effects of the compound.
In conclusion, A-86929 is a piperidine derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. Although its mechanism of action is not fully understood, it has been found to have a wide range of biochemical and physiological effects. Future research on A-86929 will focus on the development of more potent and selective dopamine agonists, the development of new analogs with different pharmacological properties, and the conduct of clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of A-86929 involves several steps, including the reaction of a piperidine derivative with an acetylating agent and a propenylating agent. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-acetyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-6-12-11(15)10-5-4-7-13(8-10)9(2)14/h3,10H,1,4-8H2,2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSAQFRBLCLJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

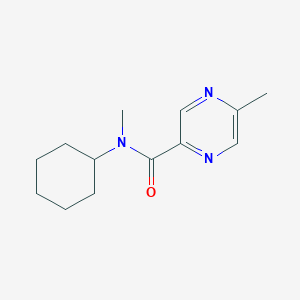
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
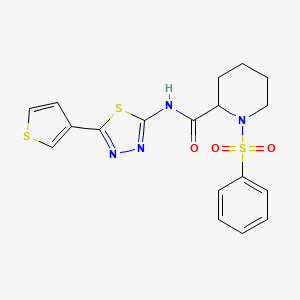
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)
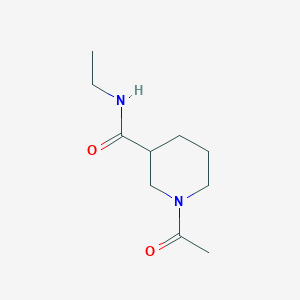
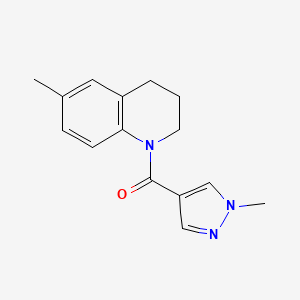


![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)